![molecular formula C25H28N4O2 B2598067 1-(4-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 955350-55-7](/img/structure/B2598067.png)
1-(4-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(4-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H28N4O2 and its molecular weight is 416.525. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
This compound has shown high cytotoxic potential against various leukemia cell lines, such as K562, HL60, U937, U266, and Jurkat cell lines . Its structure allows it to interact with cancerous cells, potentially inhibiting their growth and proliferation.
Organic Synthesis
The compound serves as a key intermediate for the assembly and preparation of several heterocycles, which are used in the synthesis of antiviral, antiparasitic, or antitumor agents . Its versatility in organic synthesis makes it a valuable asset in the development of new pharmacological agents.
Pharmacophore Development
Due to its structural complexity, this compound can be used as a pharmacophore in drug design. It can help in identifying the molecular features responsible for drug-target interactions, aiding in the creation of more effective therapeutic agents .
Structural Analysis and Characterization
The compound’s structure has been characterized by various analytical methods such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis . This detailed structural information is crucial for understanding its chemical properties and reactivity.
Hematopoietic Stem Cell Research
While not directly mentioned in the search results, compounds with similar structures have been used in the study of normal and leukemic hematopoietic stem cells . This compound could potentially be used in this field to understand cell differentiation and proliferation.
Indole Derivative Research
As an indole derivative, this compound is part of a class of compounds with a wide range of biological activities. Research into indole derivatives is ongoing, with potential applications in cancer therapy due to their natural abundance and known pharmacological activity .
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus, like this one, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives interact with their targets in a variety of ways, depending on the specific therapeutic application .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-(4-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-18-9-11-20(12-10-18)28-16-19(15-23(28)30)25-26-21-7-3-4-8-22(21)29(25)17-24(31)27-13-5-2-6-14-27/h3-4,7-12,19H,2,5-6,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMWCFHPOKDJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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